(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol (2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol
Brand Name: Vulcanchem
CAS No.: 17016-46-5
VCID: VC21054393
InChI: InChI=1S/C14H15BrClNO5/c1-5-11(18)12(19)13(20)14(21-5)22-8-4-17-7-3-2-6(15)10(16)9(7)8/h2-5,11-14,17-20H,1H3/t5-,11+,12+,13-,14+/m1/s1
SMILES: CC1C(C(C(C(O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O
Molecular Formula: C14H15BrClNO5
Molecular Weight: 392.63 g/mol

(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol

CAS No.: 17016-46-5

Cat. No.: VC21054393

Molecular Formula: C14H15BrClNO5

Molecular Weight: 392.63 g/mol

* For research use only. Not for human or veterinary use.

(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol - 17016-46-5

Specification

CAS No. 17016-46-5
Molecular Formula C14H15BrClNO5
Molecular Weight 392.63 g/mol
IUPAC Name (2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol
Standard InChI InChI=1S/C14H15BrClNO5/c1-5-11(18)12(19)13(20)14(21-5)22-8-4-17-7-3-2-6(15)10(16)9(7)8/h2-5,11-14,17-20H,1H3/t5-,11+,12+,13-,14+/m1/s1
Standard InChI Key ZMYJTGDNFZJYFN-MFWXUWBHSA-N
Isomeric SMILES C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O
SMILES CC1C(C(C(C(O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O

Introduction

Chemical Identity and Structure

(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol is a complex organic compound with specific stereochemistry that combines a halogenated indole moiety with a fucose sugar component. The compound is registered with CAS number 171869-92-4 and possesses a molecular formula of C14H15BrClNO5 with a molecular weight of 392.63 g/mol . The structure features a 5-bromo-4-chloro-indole group attached via an ether linkage to the anomeric carbon of a fucopyranose ring.

Nomenclature and Synonyms

The compound is known by several synonyms in scientific literature:

  • 5-Bromo-4-chloro-3-indolyl-α-L-fucopyranoside

  • X-β-L-Fucoside

  • 5-Bromo-4-chloro-3-indoxyl-β-L-fucopyranoside

  • 5-bromo-4-chloro-1H-indol-3-yl 6-deoxyhexopyranoside

Structural Identifiers

The following table provides the essential structural identifiers for the compound:

Identifier TypeValue
IUPAC Name2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol
InChIInChI=1S/C14H15BrClNO5/c1-5-11(18)12(19)13(20)14(21-5)22-8-4-17-7-3-2-6(15)10(16)9(7)8/h2-5,11-14,17-20H,1H3
InChI KeyZMYJTGDNFZJYFN-UHFFFAOYSA-N
SMILESCC1C(C(C(C(O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O

Physical and Chemical Properties

The physical and chemical properties of (2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol are critical for understanding its behavior in experimental settings and applications.

Physical Properties

Based on similar compounds in the indolyl glycoside family, the substance is likely a white to off-white crystalline powder . The compound requires careful storage conditions, typically at -20°C, to maintain stability and prevent degradation.

Chemical Properties

The compound's reactivity is primarily determined by its glycosidic bond, which is susceptible to enzymatic hydrolysis. The indole moiety contributes to the compound's chromogenic properties, while the halogen substituents (bromine and chlorine) enhance its stability and modify its spectral characteristics.

Table 1: Key Physical and Chemical Properties

PropertyValue
Molecular FormulaC14H15BrClNO5
Molecular Weight392.63 g/mol
Physical StateCrystalline powder
ColorWhite to off-white
SolubilitySoluble in DMF, limited solubility in water
Storage Temperature-20°C
StabilitySensitive to light and moisture

Biochemical Function and Applications

(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol serves as a chromogenic substrate specifically designed for the detection of fucosidase enzyme activity in various biochemical applications.

Mechanism of Action

The compound functions through an enzymatic cleavage mechanism. When α-L-fucosidase acts upon the molecule, it hydrolyzes the glycosidic bond between the indole and fucose moieties. This cleavage results in the release of 5-bromo-4-chloro-3-hydroxy-indole, which rapidly dimerizes in the presence of oxygen to form an insoluble blue precipitate . This color change provides a visible indication of enzyme activity, making it a valuable tool for both qualitative and quantitative assays.

Research and Diagnostic Applications

The compound finds wide application in various fields:

  • Biochemical Analysis: Used for studying fucosidase enzymes and their activity in different biological systems.

  • Histochemical Staining: Employed to visualize enzyme distribution in tissue samples.

  • Cell Biology: Used to investigate cellular processes involving fucose metabolism.

  • Enzyme Kinetic Assays: Facilitates the study of enzyme-substrate interactions and reaction rates.

  • Microbiology: Applied in the detection and identification of specific microorganisms that express fucosidase activity .

Recent Research Findings

Recent studies have revealed noteworthy properties and applications of (2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol beyond its traditional role as an enzyme substrate.

Antimicrobial Properties

Research has demonstrated that the compound possesses significant antimicrobial activity against both gram-positive and gram-negative bacteria. This finding expands its potential utility beyond enzymatic assays to possible applications in antimicrobial therapy and development of new antimicrobial agents.

Comparative Studies with Related Compounds

Studies comparing the efficacy and properties of various halogenated indolyl glycosides have positioned (2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol as a particularly effective substrate for fucosidase detection due to its stability and the distinctive blue color produced upon enzymatic cleavage.

Table 2: Comparison with Related Indolyl Glycosides

CompoundGlycoside TypePrimary ApplicationColor Produced
5-Bromo-4-chloro-3-indolyl-α-L-fucopyranosideα-L-FucoseFucosidase detectionBlue
5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal)β-D-Galactoseβ-Galactosidase detectionBlue
5-Bromo-4-chloro-3-indolyl-α-D-glucopyranosideα-D-Glucoseα-Glucosidase detectionBlue
5-Bromo-4-chloro-3-indolyl-β-D-glucopyranosideβ-D-Glucoseβ-Glucosidase detectionBlue

Synthesis and Production

The synthesis of (2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol typically follows established methods for glycoside formation, adapted to accommodate the specific requirements of the halogenated indole moiety and the stereochemistry of the fucose component.

Synthetic Approaches

The standard synthetic pathway typically involves the reaction of 5-bromo-4-chloro-3-indolyl with a suitable fucopyranoside derivative under controlled conditions. The synthesis requires careful control of reaction parameters to ensure the correct stereochemistry at the anomeric carbon, leading to the formation of the α-linkage.

Industrial Production

Industrial production of this compound follows similar synthetic routes but at a larger scale, with stringent quality control measures to ensure the purity and consistency of the final product. The production process must account for the compound's sensitivity to light and moisture, requiring appropriate handling and storage protocols.

Analytical Methods and Characterization

Various analytical techniques can be employed to characterize and verify the identity and purity of (2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the compound, including confirmation of the stereochemistry at the anomeric carbon. Mass spectrometry offers precise molecular weight determination and fragmentation patterns that can help confirm the compound's identity.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is commonly used for purity assessment and quantification. Thin-Layer Chromatography (TLC) provides a simple method for monitoring reactions during synthesis and for preliminary identification.

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